

Application of F9170 in Viral Load Reduction Experiments

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Compound of Interest

Compound Name: F9170

Cat. No.: B12363528

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Introduction

F9170 is a novel amphipathic peptide derived from the cytoplasmic region of the HIV-1 envelope glycoprotein (Env).[1][2] It has demonstrated potent antiviral activity by directly inactivating HIV-1 virions. The primary mechanism of action involves targeting the conserved cytoplasmic tail of the HIV-1 Env protein, leading to the disruption of the viral membrane's integrity.[1][3][4] Notably, **F9170** has shown the ability to cross the blood-brain barrier and penetrate lymph nodes, which are significant sanctuary sites for latent HIV reservoirs. Preclinical studies in a chronically SHIV-infected macaque model have indicated that short-term monotherapy with **F9170** can effectively reduce viral loads to undetectable levels, highlighting its potential as a therapeutic agent for HIV-1 infection.

This document provides detailed application notes and protocols for utilizing **F9170** in viral load reduction experiments, based on currently available information.

Data Presentation

In Vitro Antiviral Activity of F9170

Quantitative data on the in vitro efficacy of **F9170** against various HIV-1 strains is crucial for understanding its antiviral spectrum. While the full, detailed dataset from the primary research is not publicly available, the following table summarizes the expected format for presenting such data. Researchers should aim to populate a similar table with their experimental findings.

HIV-1 Strain	Cell Line	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
HIV-1 IIIB (X4-tropic)	TZM-bl	p24 Antigen ELISA	Data not available	Data not available	Data not available
HIV-1 BaL (R5-tropic)	TZM-bl	p24 Antigen ELISA	Data not available	Data not available	Data not available
Primary Isolate 1	PBMCs	Luciferase Reporter Assay	Data not available	Data not available	Data not available
Primary Isolate 2	PBMCs	Luciferase Reporter Assay	Data not available	Data not available	Data not available

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are essential metrics for evaluating the potency and safety of antiviral compounds. The Selectivity Index provides a measure of the therapeutic window.

In Vivo Viral Load Reduction in SHIV-Infected Macaques

The in vivo efficacy of **F9170** has been demonstrated in a chronically SHIV-infected rhesus macaque model. The following table illustrates how to present the viral load data from such a study.

Animal ID	Pre-treatment Viral Load (RNA copies/mL)	Treatment Regimen	Post-treatment Viral Load (RNA copies/mL)	Log Reduction
Macaque 1	Data not available	F9170 (dose and frequency not available)	Below limit of detection	Data not available
Macaque 2	Data not available	F9170 (dose and frequency not available)	Below limit of detection	Data not available
Macaque 3	Data not available	F9170 (dose and frequency not available)	Below limit of detection	Data not available

Detailed data from the original study is required to populate this table accurately.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Inactivation Assay Using p24 Antigen ELISA

This protocol is designed to assess the ability of **F9170** to directly inactivate HIV-1 virions.

Materials:

- **F9170** peptide (Sequence: Gly-Trp-Glu-Ala-Leu-Lys-Tyr-Leu-Trp-Asn-Leu-Leu-Gln-Tyr-Trp)
- HIV-1 virus stock (e.g., HIV-1 IIIB or BaL)
- TZM-bl cells (or other susceptible cell lines)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- Phosphate Buffered Saline (PBS)

- HIV-1 p24 Antigen ELISA kit
- 96-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

Procedure:

- **Peptide Preparation:** Prepare a stock solution of **F9170** in an appropriate solvent (e.g., sterile water or DMSO) and make serial dilutions to the desired concentrations.
- **Virus Inactivation:** Incubate a fixed amount of HIV-1 virus stock with varying concentrations of **F9170** for 1 hour at 37°C. Include a virus-only control (no peptide).
- **Infection of Target Cells:** Add the virus-peptide mixture to TZM-bl cells seeded in a 96-well plate.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- **Supernatant Collection:** After incubation, carefully collect the cell culture supernatant.
- **p24 Antigen Quantification:** Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Determine the percentage of viral inhibition for each **F9170** concentration relative to the virus-only control. Calculate the EC50 value, which is the concentration of **F9170** that inhibits viral replication by 50%.

Protocol 2: In Vivo Evaluation of F9170 in a Chronically SHIV-Infected Macaque Model

This protocol provides a general framework for assessing the in vivo efficacy of **F9170**. The specific details of the original study are not available and should be established based on appropriate animal study protocols and ethical guidelines.

Animals:

- Chronically SHIV-infected adult rhesus macaques.

Materials:

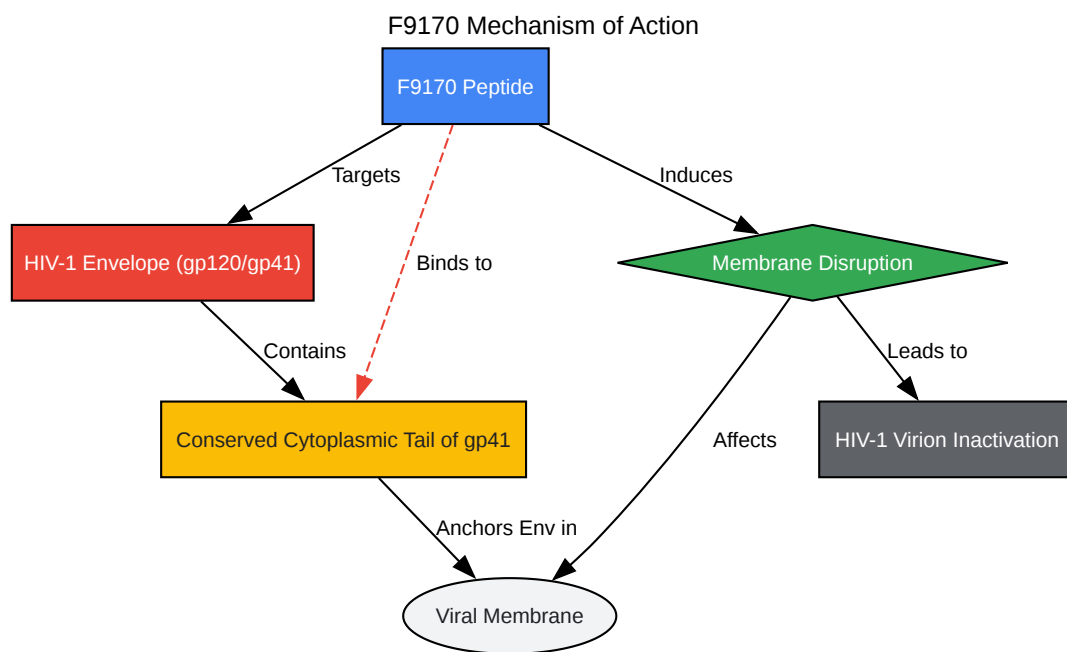
- **F9170** peptide formulated for in vivo administration.
- Anesthesia as per veterinary guidelines.
- Blood collection supplies.
- Plasma processing equipment.
- Quantitative RT-PCR assay for SHIV RNA.

Procedure:

- **Baseline Viral Load:** Prior to treatment, collect blood samples from each macaque at multiple time points to establish a stable baseline plasma viral load.
- **F9170 Administration:** Administer **F9170** to the macaques. The route of administration (e.g., intravenous, subcutaneous), dosage, and frequency of administration need to be determined based on pharmacokinetic and toxicology studies.
- **Viral Load Monitoring:** Collect blood samples at regular intervals during and after the treatment period (e.g., daily, weekly).
- **Plasma RNA Quantification:** Separate plasma from the blood samples and quantify the SHIV RNA levels using a validated quantitative RT-PCR assay.
- **Data Analysis:** Plot the plasma viral load over time for each animal. Calculate the log reduction in viral load from baseline at different time points during and after treatment.

Visualizations

Signaling Pathway and Mechanism of Action

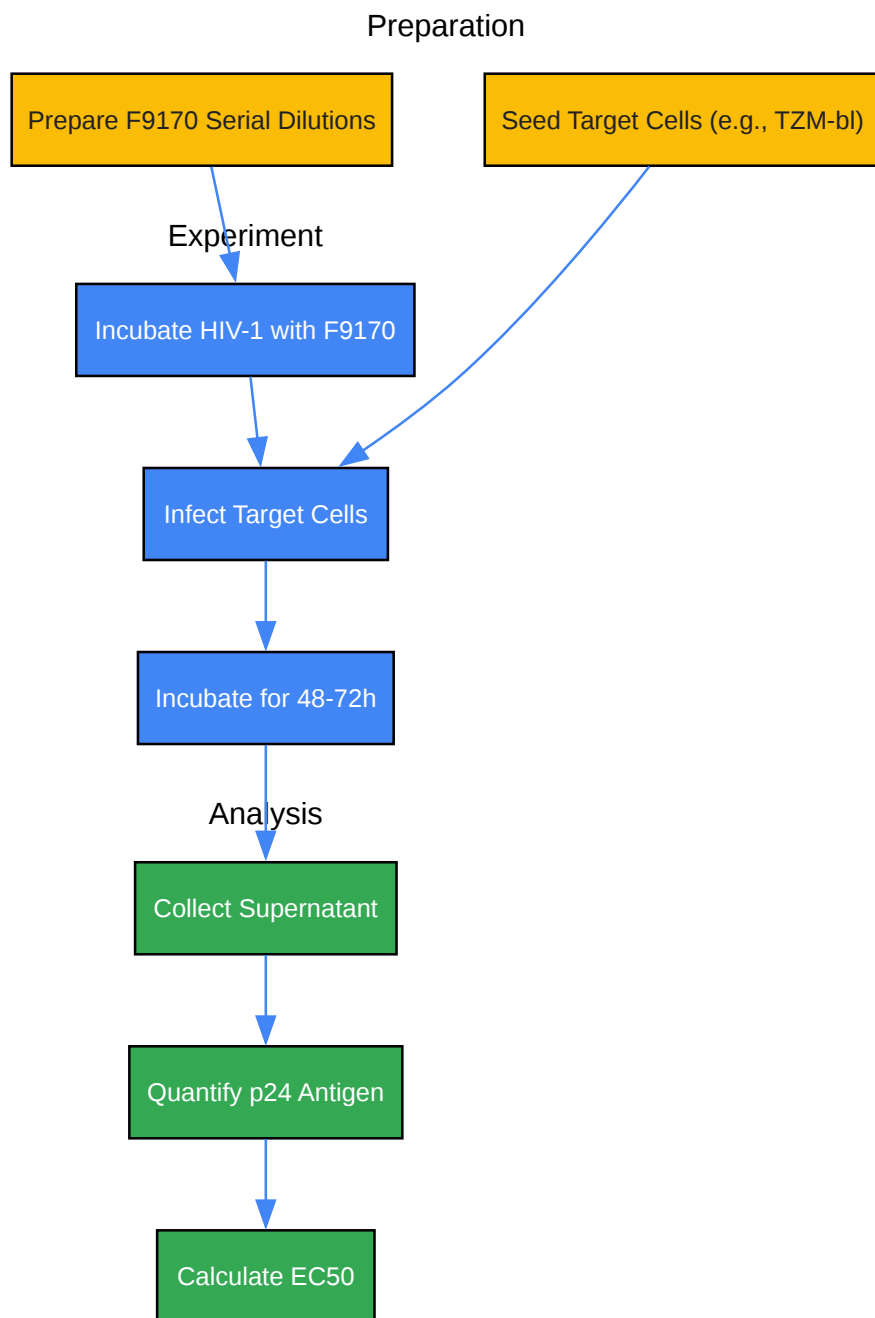


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Caption: Proposed mechanism of **F9170** antiviral activity.

Experimental Workflow for In Vitro Viral Inactivation Assay

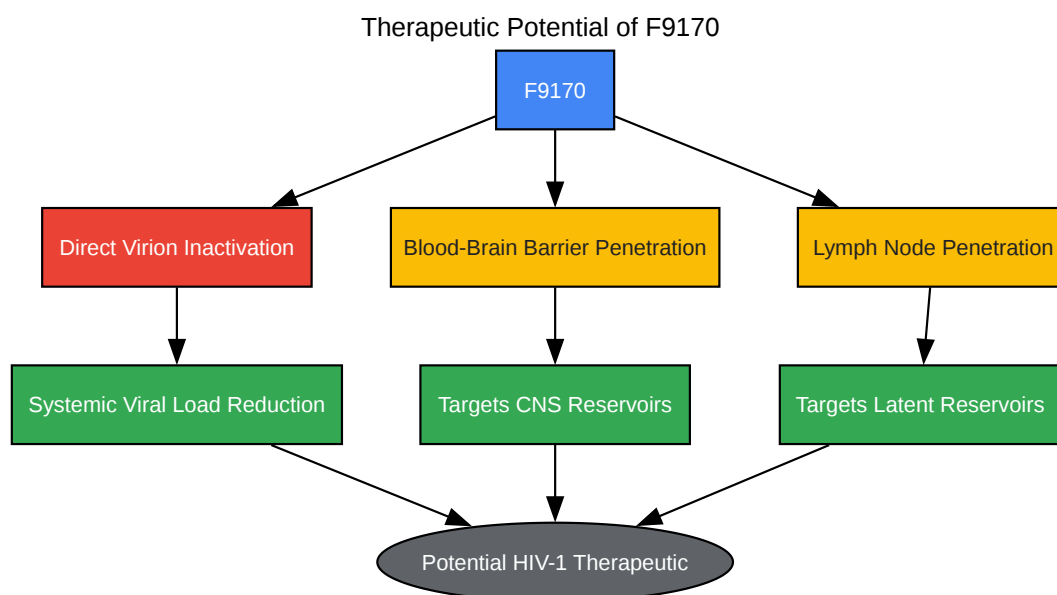
In Vitro Viral Inactivation Workflow



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Caption: Workflow for assessing in vitro viral inactivation.

Logical Relationship in F9170's Therapeutic Potential



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Caption: Key attributes contributing to **F9170**'s therapeutic potential.

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References

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